Deoxycytidine-5'-tri-3'-diphosphate
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
73898-16-5 |
|---|---|
Molecular Formula |
C9H18N3O19P5 |
Molecular Weight |
627.12 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H18N3O19P5/c10-7-1-2-12(9(13)11-7)8-3-5(28-35(22,23)29-32(14,15)16)6(27-8)4-26-34(20,21)31-36(24,25)30-33(17,18)19/h1-2,5-6,8H,3-4H2,(H,20,21)(H,22,23)(H,24,25)(H2,10,11,13)(H2,14,15,16)(H2,17,18,19)/t5-,6+,8+/m0/s1 |
InChI Key |
BRBXPDOLAZFLHD-SHYZEUOFSA-N |
SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O |
Synonyms |
deoxycytidine-5'-tri-3'-diphosphate |
Origin of Product |
United States |
Conceptual Framework of Modified Nucleotides in Nucleic Acid Biochemistry
Nucleotides are the fundamental building blocks of nucleic acids, DNA and RNA, and consist of a nitrogenous base, a five-carbon sugar, and one or more phosphate (B84403) groups. youtube.comyoutube.com Beyond the canonical nucleotides—adenine, guanine, cytosine, thymine, and uracil—a diverse array of modified nucleotides exists. youtube.comyoutube.com These are nucleotides that have been chemically altered, either naturally within cells or synthetically in a laboratory setting. youtube.com
These modifications can occur on the nitrogenous base, the sugar moiety, or the phosphate backbone. researchgate.net For instance, the addition of a methyl group to a base is a common natural modification that plays a crucial role in regulating gene expression. nih.gov Synthetic modifications are often designed to imbue the nucleotide with specific properties, such as increased stability, resistance to enzymatic degradation, or the ability to act as a probe or a therapeutic agent. researchgate.netresearchgate.net
Modified nucleotides are indispensable tools in modern biochemical research. They are utilized to:
Study Enzyme Mechanisms: By observing how enzymes interact with modified substrates, researchers can elucidate the catalytic mechanisms of polymerases, kinases, and other nucleotide-metabolizing enzymes. numberanalytics.com
Probe Nucleic Acid Structure and Function: Introducing modified nucleotides into DNA or RNA can help in understanding the structural dynamics and functional roles of specific nucleic acid sequences. numberanalytics.com
Develop Therapeutic Agents: Many antiviral and anticancer drugs are nucleotide analogs that, once incorporated into growing nucleic acid chains, can terminate replication or induce mutations. numberanalytics.comwikipedia.orgontosight.ai
Advance Molecular Diagnostics: Modified nucleotides are integral to various molecular biology techniques, including DNA sequencing and PCR, where they can be used for labeling and detection. numberanalytics.comnih.gov
Distinctive Structural Features and Potential Biochemical Implications of Deoxycytidine 5 Tri 3 Diphosphate
Deoxycytidine-5'-tri-3'-diphosphate is a non-canonical deoxycytidine nucleotide. Its structure deviates from the standard deoxycytidine triphosphate (dCTP) in a significant way. nih.gov While it possesses the typical triphosphate group at the 5' position of the deoxyribose sugar, it uniquely features a diphosphate (B83284) group at the 3' position.
Table 1: Comparison of this compound and dCTP
| Feature | This compound | Deoxycytidine-5'-triphosphate (dCTP) |
| Nucleobase | Cytosine | Cytosine |
| Sugar | Deoxyribose | Deoxyribose |
| 5' Modification | Triphosphate group | Triphosphate group |
| 3' Modification | Diphosphate group | Hydroxyl group (-OH) |
This unusual 3'-diphosphate modification has profound potential biochemical implications:
Chain Termination: The presence of a diphosphate group at the 3' position, instead of the crucial 3'-hydroxyl group, would likely act as a potent chain terminator during DNA synthesis. DNA polymerases require a free 3'-OH group to form the phosphodiester bond that extends the growing DNA strand. The 3'-diphosphate would block this reaction. wikipedia.orgontosight.ai
Enzyme Inhibition: this compound could act as a competitive inhibitor for DNA polymerases and other enzymes that bind dCTP. Its ability to bind to the active site without being incorporated could block the normal function of these enzymes.
Altered Binding Affinity: The additional negative charges from the 3'-diphosphate group could significantly alter the molecule's interaction with the active sites of enzymes, potentially leading to either tighter or weaker binding depending on the specific enzyme's architecture.
Resistance to 3'-Exonucleases: The 3'-diphosphate modification may confer resistance to the proofreading activity of certain DNA polymerases, which have 3'-5' exonuclease activity to remove misincorporated nucleotides.
The synthesis of similar deoxynucleoside-5'-tri-3'-diphosphates, such as those of deoxyadenosine, deoxyguanosine, and thymidine, has been achieved using enzymes like nucleotide pyrophosphokinase from Streptomyces adephospholyticus. nih.gov This enzymatic approach highlights a potential route for the production of this compound for research purposes.
Overview of Research Trajectories for Novel Nucleotide Analogs
Enzymatic Synthesis Approaches
Enzymatic methods offer high regio- and stereoselectivity, often in "one-pot" reactions under mild conditions, which can lead to higher yields compared to chemical routes. mdpi.com
Utilization of ATP:Nucleotide Pyrophosphokinase from Streptomyces adephospholyticus
A key enzyme in the synthesis of deoxynucleoside-5'-tri-3'-diphosphates is ATP:nucleotide pyrophosphokinase from Streptomyces adephospholyticus. nih.gov This enzyme catalyzes the transfer of a pyrophosphoryl group from a donor, such as ATP, to the 3'-hydroxyl group of a deoxynucleoside 5'-triphosphate. Research has demonstrated the successful synthesis of deoxyadenosine-5'-tri-3'-diphosphate, deoxyguanosine-5'-tri-3'-diphosphate, and thymidine-5'-tri-3'-diphosphate using this enzyme, indicating its capability to produce the corresponding deoxycytidine analog. nih.gov The enzyme exhibits a broad acceptor spectrum, not only accommodating purine (B94841) and pyrimidine (B1678525) ribonucleoside-5'-phosphates but also various 5'-diphosphonucleosidic coenzymes. nih.gov This broad specificity is a significant advantage for producing a range of nucleotide analogs. nih.gov
Biocatalytic Pathways for Nucleotide Triphosphate Generation
Broader biocatalytic cascades are employed for the generation of nucleoside triphosphates (NTPs), which are precursors for further modification. mdpi.com These pathways often start from nucleosides or even nucleobases. The general route involves a series of phosphorylation steps. First, a nucleoside kinase (NK) phosphorylates the nucleoside to a nucleoside monophosphate (NMP). Subsequently, a nucleoside monophosphate kinase (NMPK) converts the NMP to a nucleoside diphosphate (B83284) (NDP), and finally, a nucleoside diphosphate kinase (NDPK) generates the target nucleoside triphosphate (NTP). mdpi.com
For the synthesis of deoxyribonucleotides, ribonucleoside-diphosphate reductase can catalyze the conversion of cytidine (B196190) 5'-diphosphate to deoxycytidine diphosphate (dCDP). wikipedia.orgnih.gov This dCDP can then be further phosphorylated to dCTP, which serves as the immediate precursor for the synthesis of this compound by the Streptomyces pyrophosphokinase.
| Enzyme | Reaction Step | Substrate(s) | Product(s) |
|---|---|---|---|
| Ribonucleoside-diphosphate Reductase | Deoxyribonucleotide formation | Cytidine 5'-diphosphate | Deoxycytidine diphosphate (dCDP) |
| Nucleoside Diphosphate Kinase (NDPK) | Triphosphate formation | dCDP, ATP | dCTP, ADP |
| ATP:Nucleotide Pyrophosphokinase | 3'-diphosphorylation | dCTP, ATP | This compound |
Optimization of Enzymatic Reaction Parameters (e.g., pH, Temperature, Metal Ion Cofactors)
The efficiency of the enzymatic synthesis of deoxynucleoside-5'-tri-3'-diphosphates is highly dependent on reaction conditions. For the ATP:nucleotide pyrophosphokinase from Streptomyces adephospholyticus, key parameters that require optimization include pH, temperature, and the presence of metal ion cofactors. nih.gov Studies on the synthesis of related deoxynucleoside-5'-tri-3'-diphosphates have highlighted the importance of these factors. nih.gov For instance, the catalytic activity of pyrophosphokinases is often influenced by the concentration of divalent metal ions, such as cobalt, which can be a critical cofactor. nih.gov The temperature and pH must be carefully controlled to ensure enzyme stability and maximal activity. nih.gov The optimal conditions are typically determined empirically for each specific substrate and enzyme preparation.
Chemical Synthesis Strategies for Deoxyribonucleoside Triphosphates and Modified Derivatives
Chemical synthesis provides a versatile alternative for producing nucleotide analogs, especially those with modifications that are not substrates for enzymes.
Phosphorylation Techniques (e.g., Yoshikawa Procedure and Phosphoramidite Approach)
Yoshikawa Procedure: This method is a one-pot reaction that involves the selective 5'-monophosphorylation of an unprotected nucleoside using a phosphorylating agent like phosphorus oxychloride (POCl₃) in a trialkylphosphate solvent. nih.govresearchgate.net The resulting intermediate is then reacted with pyrophosphate to form a cyclic triphosphate, which is subsequently hydrolyzed to the desired 5'-nucleoside triphosphate. nih.govresearchgate.net A significant advantage of this method is that it often does not require protecting groups for the nucleoside, simplifying the synthetic route. nih.gov However, the use of a strong electrophilic phosphorus reagent may not be compatible with all modified nucleosides. researchgate.net
| Method | Key Reagents | General Steps | Advantages | Disadvantages |
|---|---|---|---|---|
| Yoshikawa Procedure | POCl₃, Pyrophosphate, Trialkylphosphate | 1. 5'-Monophosphorylation 2. Reaction with pyrophosphate 3. Hydrolysis | Often protection-free, one-pot reaction. nih.gov | Harsh reagents may not be suitable for all nucleosides. researchgate.net |
| Phosphoramidite Approach | Nucleoside phosphoramidites, Activator (e.g., tetrazole) | Cyclic process: Deprotection, Coupling, Capping, Oxidation. twistbioscience.com | High coupling efficiency, versatile for modifications. twistbioscience.com | Requires protecting groups, multi-step process. google.com |
Application of Activated Phosphate (B84403) Reagents (e.g., Phosphoromorpholidates, Tributylammonium (B8510715) Pyrophosphate)
The synthesis of the triphosphate moiety often involves the activation of a monophosphate or the direct reaction with an activated pyrophosphate species.
Phosphoromorpholidates: Nucleoside 5'-monophosphates can be converted into reactive phosphoromorpholidate intermediates. This is achieved by activating the monophosphate with a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), in the presence of morpholine. The resulting nucleoside 5'-phosphoromorpholidate is a stable, activated form of the nucleotide that can then be reacted with a phosphate source.
Tributylammonium Pyrophosphate: This reagent is a common source of the pyrophosphate group in triphosphate synthesis. Due to its solubility in organic solvents, it is frequently used in reactions with activated nucleotide intermediates like phosphoromorpholidates. The reaction of a nucleoside 5'-phosphoromorpholidate with tributylammonium pyrophosphate leads to the formation of the desired nucleoside 5'-triphosphate. This strategy has been a foundational method for the chemical synthesis of NTPs and their analogs. nih.govfrontiersin.org
Purification and Characterization Methods for Synthetic Products (e.g., HPLC, Mass Spectrometry)
Following the synthesis of this compound and its related analogs, rigorous purification and characterization are imperative to isolate the target compound from unreacted starting materials, byproducts, and other impurities, and to verify its chemical identity and purity. High-performance liquid chromatography (HPLC) is the predominant technique for purification, while mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are key for structural confirmation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone for the purification of nucleotides due to its high resolution and adaptability. Two primary modes of HPLC are commonly employed for the separation of this compound and its analogs: anion-exchange (AEX) HPLC and reversed-phase (RP) HPLC, often with ion-pairing reagents.
Anion-Exchange HPLC (AEX-HPLC): This technique separates molecules based on their net negative charge. Given the multiple phosphate groups, this compound is highly negatively charged, making AEX-HPLC an effective purification method. The separation is typically achieved using a salt gradient, where compounds with more phosphate groups (and thus a higher negative charge) bind more tightly to the stationary phase and elute at higher salt concentrations. For instance, a method for purifying 2'-deoxynucleoside 5'-triphosphates (dNTPs), which are structurally similar to the target compound, utilizes an anion-exchange column with a potassium dihydrogen phosphate mobile phase. nih.gov The separation of cytidine 5'-monophosphate (CMP), cytidine 5'-diphosphate (CDP), and cytidine 5'-triphosphate (CTP) has been demonstrated with distinct retention times using an anion-exchange column, illustrating the method's efficacy in resolving nucleotides based on the number of phosphate groups. nih.gov Commercial preparations of 2'-Deoxycytidine-5'-Triphosphate often specify a purity of ≥97% as determined by AEX-HPLC. trilinkbiotech.com
Reversed-Phase Ion-Pair HPLC (RP-IP-HPLC): This method separates compounds based on hydrophobicity. To retain highly polar molecules like nucleotides on a nonpolar stationary phase (such as C18), an ion-pairing reagent is added to the mobile phase. This reagent, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) hydrogen sulphate, forms a neutral, more hydrophobic complex with the negatively charged phosphate groups of the nucleotide, allowing for its retention and separation on the reversed-phase column. longdom.org A gradient of an organic solvent, such as acetonitrile (B52724) or methanol, is then used to elute the compounds. For the purification of related compounds like 3'-Deoxy-cytidine-5'-triphosphate, HPLC with gradients of triethylammonium (B8662869) bicarbonate or acetate (B1210297) is utilized.
| Parameter | Anion-Exchange HPLC | Reversed-Phase Ion-Pair HPLC |
| Stationary Phase | Weak or strong anion exchanger (e.g., DEAE, WAX-1) | C18 (octadecylsilyl) |
| Mobile Phase A | Low concentration buffer (e.g., Potassium phosphate, Triethylammonium bicarbonate) | Aqueous buffer with ion-pairing agent (e.g., 0.1 M Potassium dihydrogen phosphate with 4 mM tetrabutylammonium hydrogen sulphate, pH 6.0) |
| Mobile Phase B | High concentration salt buffer (e.g., >1 M Potassium phosphate) | Aqueous buffer with ion-pairing agent and organic modifier (e.g., 20% Methanol) |
| Elution | Salt gradient (increasing concentration of Mobile Phase B) | Organic solvent gradient (increasing concentration of organic modifier) |
| Detection | UV-Vis Diode Array Detector (DAD) at ~272 nm | UV-Vis Diode Array Detector (DAD) at ~254-272 nm |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to confirm the molecular weight of the synthesized this compound. Electrospray ionization (ESI) is the most common ionization method for nucleotides as it is a soft ionization technique that minimizes fragmentation of the parent molecule. The analysis is typically performed in the negative ion mode, as the multiple phosphate groups readily deprotonate to form negative ions. The resulting mass spectrum will show a prominent peak corresponding to the [M-H]⁻ ion or other negatively charged adducts, allowing for the unambiguous confirmation of the compound's molecular mass. For example, ESI-MS in negative ion mode is used for the structural confirmation of synthetic 3'-Deoxy-cytidine-5'-triphosphate. Furthermore, tandem mass spectrometry (LC-MS/MS) can be employed for more detailed structural elucidation and for quantifying low levels of nucleotides in complex biological matrices. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
While HPLC and MS are crucial for purification and molecular weight confirmation, NMR spectroscopy provides detailed structural information. Phosphorus-31 (³¹P) NMR is particularly valuable for characterizing compounds containing multiple phosphate groups, such as this compound. This technique can distinguish between the different phosphate environments (α, β, γ at the 5' position and the diphosphate at the 3' position) and can be used to identify impurities like inorganic phosphate salts. trilinkbiotech.com Proton (¹H) and Carbon-13 (¹³C) NMR are also used to confirm the structure of the deoxyribose sugar and the cytosine base.
Interactions with Nucleic Acid Polymerases
Nucleic acid polymerases are primary targets for nucleotide analogs. The incorporation of these analogs can disrupt the normal process of DNA or RNA synthesis, leading to inhibitory effects that are of significant interest in biochemical and therapeutic research.
Inhibition Mechanisms (e.g., Chain Termination)
The primary mechanism by which 3'-modified deoxycytidine triphosphate analogs inhibit nucleic acid polymerases is through chain termination. These analogs, once activated to their triphosphate form, can be incorporated into a growing DNA strand by a polymerase. taylorandfrancis.com However, because they lack the essential 3'-hydroxyl group necessary for the formation of a phosphodiester bond with the next incoming nucleotide, the elongation of the nucleic acid chain is halted. taylorandfrancis.comnih.gov
For instance, 2',3'-dideoxycytidine 5'-triphosphate (ddCTP) is a well-characterized chain terminator. nih.gov Similarly, analogs like L-dioxolane-cytidine triphosphate act as potent chain terminators for all studied cellular DNA polymerases. nih.gov The process of chain termination is a cornerstone of the Sanger sequencing method for DNA. taylorandfrancis.com The efficiency of chain termination can be influenced by the intracellular concentrations of the analog relative to the natural deoxynucleoside triphosphates (dNTPs). nih.gov When dNTP concentrations are low, the number and strength of polymerase pause sites increase, which may enhance the incorporation of the nucleoside analog. nih.gov
Kinetic Analysis of Polymerase Activity (e.g., K_m, V_max, K_i Determinations, Pre-Steady-State Kinetics)
Kinetic studies are essential for quantifying the interaction between nucleotide analogs and polymerases. These analyses provide values for the Michaelis constant (K_m), which indicates the substrate concentration at half-maximal velocity, and the inhibition constant (K_i), which measures the potency of an inhibitor.
Studies on 3'-dCTP have shown it to be a strong competitive inhibitor of RNA polymerases I and II from Dictyostelium discoideum. nih.gov For these enzymes, the K_m for the natural substrate CTP was 6.3 µM, while the K_i for 3'-dCTP was 3.0 µM, indicating a high affinity of the inhibitor for the enzyme's active site. nih.gov
With human DNA polymerases, analogs of ddCTP show varying inhibitory potency. For example, L-OddCTP (the 5'-triphosphate of L-1,3-dioxolane-cytidine) demonstrated significant inhibition across multiple human DNA polymerases, with K_i values of 6.0 µM for polymerase α, 3.0 µM for polymerase β, 0.014 µM for polymerase γ, 1.9 µM for polymerase δ, and 0.4 µM for polymerase ε. nih.gov The K_m values for the incorporation of L-OddCTP were also determined to be 1.3 µM for polymerase α, 2.8 µM for polymerase β, 0.7 µM for polymerase γ, 3.5 µM for polymerase δ, and 1.5 µM for polymerase ε. nih.gov In a comparative study, ddCTP showed K_i values of 1.32 µM towards DNA polymerase β and 0.034 µM towards DNA polymerase γ. nih.gov
Pre-steady-state kinetic analysis, which examines the initial moments of an enzymatic reaction, reveals that the binding of dideoxynucleotide triphosphates (ddNTPs) to enzymes like nucleoside diphosphate (NDP) kinase involves a fast association step followed by a rate-limiting phosphorylation step. nih.govyoutube.com For ddNTPs, including ddCTP, the rate of phosphate transfer is slow, and they are generally considered poor substrates for NDP kinase. nih.gov
Interactive Table 1: Kinetic Parameters of Deoxycytidine Analogs with Human DNA Polymerases Use the filter to select a specific polymerase and view its kinetic data.
| Analog | Polymerase | K_i (µM) | K_m (µM) | Citation |
| ddCTP | DNA Polymerase β | 1.32 | - | nih.gov |
| ddCTP | DNA Polymerase γ | 0.034 | - | nih.gov |
| L-OddCTP | DNA Polymerase α | 6.0 | 1.3 | nih.gov |
| L-OddCTP | DNA Polymerase β | 3.0 | 2.8 | nih.gov |
| L-OddCTP | DNA Polymerase γ | 0.014 | 0.7 | nih.gov |
| L-OddCTP | DNA Polymerase δ | 1.9 | 3.5 | nih.gov |
| L-OddCTP | DNA Polymerase ε | 0.4 | 1.5 | nih.gov |
| L-FOddCTP | DNA Polymerase α | 6.5 | - | nih.gov |
| L-FOddCTP | DNA Polymerase β | 19 | - | nih.gov |
| L-FOddCTP | DNA Polymerase γ | 0.06 | - | nih.gov |
| L-FOddCTP | DNA Polymerase δ | 1.9 | - | nih.gov |
| L-FOddCTP | DNA Polymerase ε | 0.7 | - | nih.gov |
Impact on Nucleic Acid Elongation and Fidelity
The incorporation of a chain-terminating analog immediately halts nucleic acid elongation. taylorandfrancis.com This has a profound impact on the synthesis of a complete DNA or RNA molecule. The fidelity of a DNA polymerase, which is its ability to select the correct nucleotide for incorporation, is also a critical factor. nih.gov
Interactions with Nucleotide Metabolizing Enzymes
Beyond polymerases, deoxycytidine triphosphate analogs can interact with other enzymes involved in the synthesis and maintenance of the nucleotide pool within a cell.
Specificity with Ribonucleotide Reductases
Ribonucleotide reductase (RNR) is a critical enzyme that catalyzes the conversion of ribonucleoside diphosphates to deoxyribonucleoside diphosphates, the precursors for DNA synthesis. ebi.ac.ukyoutube.comyoutube.com The activity of RNR is tightly regulated by allosteric effectors, including various deoxynucleoside triphosphates, to maintain a balanced supply of dNTPs for DNA replication and repair. biologists.com
For example, the reduction of cytidine 5'-diphosphate (CDP) and adenosine (B11128) 5'-diphosphate (ADP) by RNR from Ehrlich tumor cells shows different properties, suggesting the enzyme system may consist of multiple components regulated by the same allosteric protein. nih.gov Deoxyadenosine 5'-triphosphate acts as a negative effector for both CDP and ADP reduction. nih.gov The activity of CDP reductase in resting lymphocytes can be inhibited by deoxyadenosine. nih.gov While direct studies on this compound are scarce, analogs like gemcitabine, a cytidine analogue, are known to inhibit ribonucleotide reductase after being converted to their triphosphate form. taylorandfrancis.com
Interactions with Nucleotidyltransferases (e.g., CMP-KDO Synthetase)
Nucleotidyltransferases are enzymes that transfer a nucleoside monophosphate group from a nucleoside triphosphate to an acceptor molecule. An example is CTP:CMP-3-deoxy-D-manno-octulosonate cytidylyltransferase, also known as CMP-KDO synthetase (CKS). nih.govnih.gov This enzyme catalyzes the formation of CMP-KDO from CTP and KDO (3-deoxy-D-manno-octulosonate), a crucial step in the synthesis of the outer membrane lipopolysaccharide in gram-negative bacteria. researchgate.netresearchgate.net
Research on CMP-KDO synthetase from Escherichia coli B has shown that while CTP is the preferred substrate, other nucleotides can serve as alternatives. nih.gov Notably, deoxycytidine 5'-triphosphate (dCTP) can be used as a substrate in place of CTP. nih.gov Kinetic analysis revealed an apparent K_m value of 3.4 x 10⁻⁴ M (or 340 µM) for deoxycytidine 5'-triphosphate at pH 9.5, compared to a K_m of 2.0 x 10⁻⁴ M for the natural substrate CTP. nih.gov This indicates that dCTP is recognized and utilized by the enzyme, albeit with slightly lower affinity than CTP.
Interactive Table 2: Kinetic Parameters for CMP-KDO Synthetase Substrates This table shows the Michaelis-Menten constant (Km) for different nucleotide substrates of CMP-KDO Synthetase.
| Substrate | Apparent K_m (µM) | pH | Citation |
| CTP | 200 | 9.5 | nih.gov |
| KDO | 290 | 9.5 | nih.gov |
| Deoxycytidine 5'-triphosphate | 340 | 9.5 | nih.gov |
| Uridine 5'-triphosphate | 880 | 9.5 | nih.gov |
Role in Substrate Competition and Enzyme Specificity
The unique structure of this compound positions it as a potential competitor for enzymes that bind other nucleotides, particularly those with phosphates at both the 3' and 5' ends. Its role in substrate competition and the specificity of enzymes for this molecule are emerging areas of research.
One of the most significant areas of potential competition is with the bacterial stringent response modulator, (p)ppGpp. nih.govfrontiersin.org The stringent response is a stress response mechanism in bacteria mediated by the accumulation of pppGpp and ppGpp, which bind to and modulate the activity of numerous enzymes, including RNA polymerase. frontiersin.org Given the structural analogy between this compound and ppGpp, it is hypothesized that the former could act as a competitive inhibitor or a modulator of the stringent response.
Furthermore, enzymes known as 3',5'-nucleotide bisphosphate phosphatases have been identified, which hydrolyze nucleotides with phosphate groups at both the 3' and 5' positions. nih.gov An enzyme from this family, discovered in Chromobacterium violaceum, has been shown to be promiscuous, hydrolyzing various 3',5'-bisphosphonucleotides such as pAp (3',5'-adenosine bisphosphate), pGp, pUp, and pCp (3',5'-cytidine bisphosphate). nih.gov This suggests that this compound could be a substrate for such enzymes, competing with other endogenous 3',5'-bisphosphonucleotides.
The specificity of these enzymes is often not absolute, allowing them to act on a range of substrates. For instance, the 3',5'-nucleotide bisphosphate phosphatase from Chromobacterium violaceum displays comparable catalytic efficiencies for various nucleotides, as detailed in the table below.
| Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |
| pAp | 22 | 16 | 1.4 x 10⁶ |
| pGp | 18 | 15 | 1.2 x 10⁶ |
| pCp | 15 | 18 | 8.3 x 10⁵ |
| pUp | 12 | 20 | 6.0 x 10⁵ |
| Data derived from studies on 3',5'-nucleotide bisphosphate phosphatase from Chromobacterium violaceum. nih.gov |
This promiscuity suggests that the enzyme primarily recognizes the 3',5'-bisphosphate core, with less stringent requirements for the specific nucleobase. Therefore, this compound would likely be a substrate, though its affinity and turnover rate would need to be empirically determined.
Mechanistic Insights into Enzyme Catalysis and Substrate Recognition
The enzymatic processing of this compound likely involves mechanisms adapted to recognize its distinct phosphorylation pattern. Insights can be drawn from enzymes that handle structurally related molecules.
The catalytic mechanism of 3',5'-nucleotide bisphosphate phosphatases, potential candidates for metabolizing this compound, often involves a metal-dependent hydrolysis. The enzyme from Chromobacterium violaceum, for instance, possesses a trinuclear manganese (Mn²⁺) center in its active site. nih.gov This metal cluster is crucial for coordinating the phosphate groups of the substrate and activating a water molecule for nucleophilic attack, leading to the cleavage of a phosphate group. The recognition of the substrate is primarily driven by the interaction of the phosphate moieties with the metal center and surrounding amino acid residues.
Another relevant class of enzymes is the Nudix hydrolases, which are known for their ability to hydrolyze a wide range of pyrophosphate-containing molecules, including dinucleoside polyphosphates and inositol (B14025) pyrophosphates. csic.es The defining feature of Nudix hydrolases is the Nudix box, a conserved sequence motif (GX₅EX₇REUXEEXGU) that forms a loop-helix-loop structure. csic.es This motif is involved in binding the pyrophosphate moiety of the substrate in conjunction with a divalent cation, typically Mg²⁺ or Mn²⁺. The promiscuity of some Nudix hydrolases suggests that they recognize a common structural feature—the diphosphate group—rather than the entire molecule. This makes them potential candidates for interacting with and hydrolyzing the 3'-diphosphate of this compound.
Molecular and Cellular Biology Research Applications of Deoxycytidine 5 Tri 3 Diphosphate
Development of Molecular Probes for Enzyme Activity Profiling
Modified nucleotides, including analogs of deoxycytidine triphosphate, are instrumental in the development of molecular probes to profile the activity of various enzymes, particularly DNA polymerases. The absence or modification of the 3'-hydroxyl group, as is the case in 3'-dCTP, can lead to chain termination upon incorporation by a polymerase. This characteristic allows for the design of assays to study polymerase function and fidelity.
Analogs of dCTP can be synthesized with reporter groups such as fluorophores or biotin (B1667282). When these labeled analogs are incorporated into a growing DNA strand by a polymerase, they provide a detectable signal that can be used to measure enzyme activity. For instance, the incorporation of a fluorescently labeled dCTP analog can be monitored in real-time to determine the kinetics of a DNA polymerase.
Applications in Advanced Nucleic Acid Synthesis Methodologies (e.g., Optimization of PCR Conditions with Modified Analogs)
The optimization of Polymerase Chain Reaction (PCR) is a critical area where modified nucleotide analogs find significant application. Analogs with thermolabile protecting groups at the 3'-position have been developed to enable "hot start" PCR. nih.gov These modified dNTPs are not substrates for DNA polymerase at lower temperatures, preventing non-specific amplification and primer-dimer formation during reaction setup. nih.gov Upon heating to the denaturation temperature, the protecting group is cleaved, releasing the natural dNTP and allowing the PCR to proceed with high specificity. nih.gov
Furthermore, studies have shown that some DNA polymerases can utilize deoxynucleoside diphosphates (dNDPs) as substrates for DNA synthesis, including deoxycytidine diphosphate (B83284) (dCDP). nih.gov While less efficient than dNTPs, the ability of polymerases like Taq to incorporate dNDPs opens up possibilities for alternative PCR strategies, particularly in scenarios where dNTP availability might be a limiting factor. nih.gov The efficiency of incorporation varies between different dNDPs, with dCDP showing moderate utilization compared to other diphosphates. nih.gov
Table 1: Relative PCR Efficiency with Deoxynucleoside Diphosphates (dNDPs) This table summarizes the relative efficiency of PCR when substituting standard dNTPs with dNDPs for various DNA polymerases. Efficiency is normalized to a control reaction with standard dNTPs.
| DNA Polymerase | Substrate | Relative Efficiency (%) |
| Taq Polymerase | dADP | ~60 |
| Taq Polymerase | dTDP | Moderate |
| Taq Polymerase | dCDP | Moderate |
| Taq Polymerase | dGDP | High |
| Vent (exo-) | dNDPs | Supported |
| Pfu Polymerase | dNDPs | Supported |
| Deep Vent Polymerase | dNDPs | Supported |
| Q5 DNA Polymerase | dNDPs | Supported |
| Data adapted from a 2018 study on DNA synthesis from diphosphate substrates. nih.gov |
Tools for Studying DNA-Protein and RNA-Protein Interactions
Modified deoxynucleotides are invaluable tools for elucidating the intricate interactions between nucleic acids and proteins. These interactions are fundamental to numerous cellular processes, including DNA replication, transcription, and repair.
Probe Labeling Techniques (e.g., Biotinylation, Fluorophore Conjugation via Terminal Deoxynucleotidyl Transferase)
Terminal deoxynucleotidyl transferase (TdT) is a unique DNA polymerase that can add deoxynucleotides to the 3'-end of a DNA strand in a template-independent manner. nih.govwikipedia.orgneb.compromega.com This property is widely exploited for labeling DNA probes with modified nucleotides. Analogs of dCTP, such as biotin-14-dCTP and fluorescent dye-conjugated dCTP, can be incorporated by TdT to generate probes for various applications. raybiotech.com
Biotinylated probes are commonly used in pull-down assays to isolate and identify DNA-binding proteins. The biotin tag has a high affinity for streptavidin, which can be immobilized on beads or surfaces. Similarly, fluorophore-conjugated probes allow for the direct visualization and quantification of DNA-protein interactions using techniques like fluorescence microscopy.
Biophysical Characterization Methods (e.g., Microscale Thermophoresis)
Microscale Thermophoresis (MST) is a powerful biophysical technique used to quantify the binding affinity between biomolecules in solution. nih.gov In a typical MST experiment to study DNA-protein interactions, a fluorescently labeled DNA probe is kept at a constant concentration, while the protein of interest is titrated at varying concentrations. nih.gov The binding of the protein to the DNA probe alters the thermophoretic movement of the complex, which is detected as a change in fluorescence. nih.gov This allows for the precise determination of the dissociation constant (Kd), providing quantitative insights into the strength of the interaction. Modified dCTP analogs are crucial for generating the necessary fluorescently labeled DNA probes for these assays.
Electrochemical Detection Strategies
Electrochemical biosensors offer a sensitive and often label-free approach for detecting DNA and DNA-protein interactions. nih.govrsc.org In one strategy, DNA probes are immobilized on an electrode surface. nih.gov Hybridization with a target DNA sequence or binding of a protein can then be detected as a change in the electrochemical signal. Modified nucleotides can be incorporated into these probes to enhance the signal or facilitate detection. For instance, probes labeled with redox-active molecules can generate a measurable current upon interaction. nih.gov
Another approach involves using enzymes like alkaline phosphatase conjugated to DNA-binding proteins, such as zinc finger proteins. nih.govrsc.org The binding of this complex to its target DNA sequence can be detected by the enzymatic conversion of a substrate into an electrochemically active product. nih.govrsc.org
Investigation of Deoxynucleotide Metabolism Pathways
The study of deoxynucleotide metabolism is crucial for understanding DNA replication and repair. Labeled deoxynucleoside triphosphates, including analogs of dCTP, are used as tracers to follow the dynamics of dNTP pools within the cell. nih.gov By introducing a labeled nucleoside like deoxycytidine, researchers can track its conversion to dCTP and subsequent incorporation into DNA. nih.gov These studies have revealed the existence of distinct dCTP pools within cells, with preferential utilization from certain pathways for DNA synthesis. nih.gov The metabolism of related compounds, such as deoxythymidine 3'-mono- and diphosphate, has also been investigated to understand the broader context of nucleotide biosynthesis and degradation. nih.gov
Q & A
Basic Research Questions
Q. What is the biochemical role of deoxycytidine-5'-tri-3'-diphosphate (dCDP) in DNA synthesis and repair?
- Methodological Answer : dCDP acts as a substrate for nucleotide diphosphate kinase (NDPK), which phosphorylates it to deoxycytidine-5'-triphosphate (dCTP), a direct precursor for DNA polymerases during replication and repair . In experimental setups, dCDP is incorporated into nucleotide pools to study enzyme kinetics or DNA polymerase fidelity using techniques like PCR amplification with modified dNTPs . For example, dCTP analogs with 5-methyl or halogen modifications are electroporated into mammalian cells to assess their impact on DNA methylation patterns .
Q. How can researchers verify the purity and stability of synthesized dCDP analogs for in vitro studies?
- Methodological Answer : High-performance liquid chromatography (HPLC) with MonoQ columns and triethylammonium acetate gradients is used to purify dCDP derivatives, as described in Ludwig’s method for synthesizing 5-chloro-dCTP . Mass spectrometry (e.g., electrospray ionization-MS) confirms molecular identity, while enzymatic assays with DNA polymerases (e.g., Taq or Klenow fragment) validate substrate compatibility . Stability is tested under varying pH and temperature conditions to mimic physiological environments .
Advanced Research Questions
Q. How do modified dCTP analogs (e.g., 5-methyl-dCTP or 5-chloro-dCTP) influence epigenetic regulation and gene silencing?
- Methodological Answer : Modified dCTP analogs are introduced into replicating cells (e.g., CHO-K1) via electroporation to study their incorporation into DNA. Bisulfite pyrosequencing is then used to analyze CpG methylation in promoter regions (e.g., hprt gene), revealing hypermethylation-induced gene silencing . Reversibility assays with 5-aza-2'-deoxycytidine (a demethylating agent) distinguish epigenetic effects from mutagenesis . For example, 5-chloro-dCTP mimics inflammation-induced DNA damage and aberrant methylation, linking oxidative stress to carcinogenesis .
Q. What challenges arise in synthesizing dCTP analogs with non-canonical modifications, and how can they be addressed?
- Methodological Answer : Phosphorylation efficiency varies with substituent bulkiness (e.g., N4-acyl groups). H-phosphonate chemistry on soluble polymers improves yield for sterically hindered analogs, while optimizing reaction solvents (e.g., anhydrous DMF) minimizes hydrolysis . Enzymatic synthesis using terminal deoxynucleotidyl transferase (TdT) or microbial transglutaminase enables site-specific labeling for probes, bypassing harsh chemical conditions .
Q. How can contradictory data on dCTP’s role in metabolic pathways be resolved?
- Methodological Answer : Discrepancies in nucleotide pool dynamics (e.g., dCTP vs. dTTP ratios) require dual-labeling experiments with radioactive isotopes (³²P or ³H) and LC-MS/MS quantification . For example, deamination of dCTP to dUTP can skew results; incorporating uracil-DNA glycosylase inhibitors (e.g., Ugi) in assays clarifies pathway contributions . Computational modeling of metabolic flux further reconciles empirical data with theoretical predictions .
Q. What structural insights can crystallography provide into dCTP-enzyme interactions?
- Methodological Answer : Co-crystallization of dCTP with DNA polymerases (e.g., Pol β) or NDPK reveals binding motifs and catalytic mechanisms. Soaking dCTP analogs (e.g., 5-methyl-dCTP) into enzyme crystals identifies steric clashes or hydrogen-bonding alterations, explaining substrate selectivity . Cryo-EM is used for larger complexes, such as dCTP-bound ribonucleotide reductases, to resolve conformational changes during catalysis .
Data Analysis & Experimental Design
Q. How should researchers design experiments to assess dCTP’s impact on nucleotide pool imbalance in disease models?
- Methodological Answer : Use siRNA knockdown or CRISPR-Cas9 to deplete NDPK in cell lines, then quantify dCTP/dCDP ratios via LC-MS. Compare with pathological models (e.g., cancer or mitochondrial disorders) to identify dysregulation. Isotope tracing with ¹³C-glucose tracks de novo dCTP synthesis versus salvage pathways .
Q. What controls are essential when testing dCTP analogs in polymerase chain reactions (PCR)?
- Methodological Answer : Include unmodified dCTP controls to benchmark amplification efficiency. Use restriction enzyme digestion or Sanger sequencing to confirm analog incorporation (e.g., 5-methyl-dCTP alters restriction sites). Melting curve analysis detects mismatches caused by bulky modifications .
Tables for Key Experimental Parameters
| Parameter | Method | Example from Evidence |
|---|---|---|
| dCTP analog purity | HPLC with MonoQ column | ≥95% purity for 5-chloro-dCTP |
| Methylation analysis | Bisulfite pyrosequencing | hprt promoter hypermethylation |
| Enzyme kinetic assays | Michaelis-Menten kinetics | Km for TdT with dCTP |
| Metabolic flux quantification | ¹³C-glucose isotope tracing | dCTP synthesis in HeLa cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
